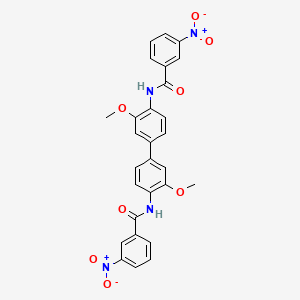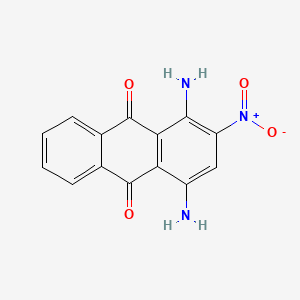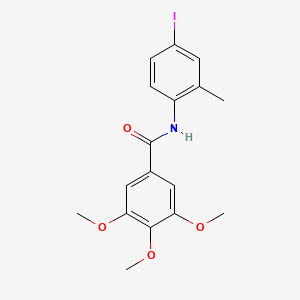
N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(3-nitrobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE is a complex organic compound with a biphenyl core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of methoxy groups through methylation reactions. The nitrobenzamido groups are then introduced via nitration and subsequent amide formation reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Halogenated or nucleophile-substituted biphenyl compounds.
科学的研究の応用
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The presence of nitro and methoxy groups can enhance its binding affinity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
3,3’-Dimethoxybiphenyl-4,4’-diamine: Shares the biphenyl core and methoxy groups but lacks the nitrobenzamido groups.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Similar structure but with amino groups instead of nitrobenzamido groups.
Uniqueness
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE is unique due to the combination of methoxy and nitrobenzamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C28H22N4O8 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
N-[2-methoxy-4-[3-methoxy-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C28H22N4O8/c1-39-25-15-17(9-11-23(25)29-27(33)19-5-3-7-21(13-19)31(35)36)18-10-12-24(26(16-18)40-2)30-28(34)20-6-4-8-22(14-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) |
InChIキー |
GWTRFUFKRZNRHO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)

![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693002.png)
![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693020.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693033.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11693040.png)
